molecular formula C18H18N6O5S B2560176 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 905780-59-8

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2560176
CAS No.: 905780-59-8
M. Wt: 430.44
InChI Key: RUAWUQLHEGZGTN-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O5S and its molecular weight is 430.44. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a member of the triazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O4SC_{19}H_{21}N_{5}O_{4}S with a molecular weight of approximately 415.47 g/mol. The structure features a triazole ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : Studies indicate that triazole derivatives can exhibit bactericidal activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
  • Fungal Inhibition : The compound has also demonstrated antifungal activity against strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at relatively low concentrations .

Anticancer Activity

Research highlights the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that certain triazole derivatives can inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, triazole derivatives like this compound have been investigated for additional biological activities:

  • Anti-inflammatory Effects : Some studies suggest that triazole compounds may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antioxidant Properties : Research indicates that these compounds may possess antioxidant capabilities, contributing to their overall therapeutic potential .

Case Studies

Several case studies have documented the biological activities of similar triazole compounds:

  • Study on Antimicrobial Efficacy : A study reported that a related triazole derivative exhibited significant antibacterial activity with an MIC of 0.5 mg/mL against Pseudomonas aeruginosa .
  • Cytotoxicity in Cancer Cells : Another study found that a derivative showed an IC50 of 25 µM against T47D cells, indicating potential as a chemotherapeutic agent .

Comparative Analysis

Activity TypeCompound TestedMIC/IC50 ValueReference
AntibacterialTriazole Derivative A0.5 mg/mL
AntifungalTriazole Derivative B1 mg/mL
AnticancerTriazole Derivative C25 µM
Anti-inflammatoryTriazole Derivative DNot specified

Properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S/c1-28-14-8-3-11(9-15(14)29-2)17-21-22-18(23(17)19)30-10-16(25)20-12-4-6-13(7-5-12)24(26)27/h3-9H,10,19H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAWUQLHEGZGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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